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Methyl 3-iso-pentoxyphenyl sulfide

Cat. No.: B7997652
M. Wt: 210.34 g/mol
InChI Key: QYNAMSQATMUEMN-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Chemical Research

Organosulfur compounds, which feature carbon-sulfur bonds, are integral to various areas of chemical and medicinal science. jmchemsci.com Their importance stems from their diverse applications and unique chemical properties. ontosight.ai These compounds are not only found in everyday products like garlic and certain plastics but are also key components in pharmaceuticals, materials science, and agricultural chemicals. ontosight.aiopenaccesspub.org

In the realm of medicine, many organosulfur compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. ontosight.aiwisdomlib.org For instance, the amino acid cysteine and the tripeptide glutathione (B108866) contain thiol groups that are crucial for enzymatic processes and cellular protection. britannica.com Furthermore, thioethers are vital components of biologically active molecules and antibiotics such as penicillins and cysteine derivatives. jmchemsci.com

From a synthetic perspective, organosulfur compounds are valuable reagents for creating new molecules. britannica.com The sulfur atom's ability to form strong bonds with carbon and other atoms makes these compounds useful building blocks in the synthesis of complex organic structures. ontosight.ai Ongoing research continues to uncover new applications for these versatile compounds, from developing advanced polymers for energy storage to designing novel therapeutic agents. ontosight.aiopenaccesspub.org

Structural Classification and Nomenclature of Aryl Alkyl Thioethers

Aryl alkyl thioethers, also known as aryl alkyl sulfides, are a subclass of organosulfur compounds with the general structure Ar-S-R, where 'Ar' represents an aryl group (a substituted or unsubstituted aromatic ring) and 'R' represents an alkyl group. The sulfur atom is connected to an sp²-hybridized carbon of the aromatic ring and an sp³-hybridized carbon of the alkyl chain. unacademy.com

The nomenclature of these compounds typically follows two main conventions:

Functional Class Nomenclature : The compound is named as an "alkyl aryl sulfide". The alkyl and aryl groups attached to the sulfur atom are named separately and listed in alphabetical order, followed by the word "sulfide". For example, C₆H₅SCH₃ is named methyl phenyl sulfide (B99878). ucalgary.calibretexts.org

Substitutive Nomenclature : The R-S- group is treated as an "alkoxy" equivalent, named as an "alkylthio" substituent on the parent aromatic ring. For example, C₆H₅SCH₃ can also be named (methylthio)benzene. ucalgary.ca

"Methyl 3-iso-pentoxyphenyl sulfide" is an example of an aryl alkyl thioether. Its structure can be deduced from its name:

Methyl sulfide : Indicates a CH₃-S- group.

3-iso-pentoxyphenyl : Refers to a benzene (B151609) ring substituted at position 3 with an iso-pentoxy group (-OCH₂(CH₂)₂CH(CH₃)₂).

Thus, the "methylthio" group is attached to the phenyl ring which also bears an "iso-pentyloxy" group. Based on standard nomenclature rules, a more systematic name would be 1-(iso-pentyloxy)-3-(methylthio)benzene.

Table 1: Structural Details of this compound

ComponentChemical FormulaDescription
Methylthio group -SCH₃An alkylthio substituent.
iso-Pentoxy group -OCH₂CH₂CH(CH₃)₂An ether-linked alkyl group.
Aromatic Core C₆H₄A disubstituted benzene ring.
Full Compound C₁₂H₁₈OSThe complete molecular formula.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18OS B7997652 Methyl 3-iso-pentoxyphenyl sulfide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylbutoxy)-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-10(2)7-8-13-11-5-4-6-12(9-11)14-3/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNAMSQATMUEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of Aryl Alkyl Thioethers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and multidimensional NMR spectra, the precise arrangement of atoms and their chemical environments within a molecule can be elucidated.

The ¹H and ¹³C NMR spectra of Methyl 3-iso-pentoxyphenyl sulfide (B99878) are predicted to exhibit characteristic chemical shifts influenced by the electronic effects of the methoxy (B1213986) and methylthio substituents on the aromatic ring. The iso-pentyloxy group, being electron-donating, and the methylthio group, also weakly electron-donating, will affect the electron density distribution around the benzene (B151609) ring, leading to specific shifts for the aromatic protons and carbons.

In the ¹H NMR spectrum, the aromatic protons are expected to appear in the range of δ 6.5-7.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, and multiplets) will be determined by their positions relative to the two substituents. The protons of the iso-pentyloxy group and the methylthio group will have distinct signals in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents. nih.gov The carbon atoms directly attached to the oxygen and sulfur atoms (C3 and C1, respectively) will be significantly shifted downfield. The chemical shifts for the carbons in the iso-pentyl and methyl groups will appear in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for Methyl 3-iso-pentoxyphenyl sulfide

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (H2, H4, H5, H6)6.7 - 7.3m
-OCH₂-3.9 - 4.0t
-SCH₃2.4 - 2.5s
-CH₂- (isopentyl)1.7 - 1.8m
-CH- (isopentyl)1.6 - 1.7m
-CH₃ (isopentyl)0.9 - 1.0d

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C3 (Ar-O)158 - 160
C1 (Ar-S)138 - 140
Aromatic C (C2, C4, C5, C6)110 - 130
-OCH₂-67 - 69
-SCH₃15 - 17
-CH₂- (isopentyl)38 - 40
-CH- (isopentyl)25 - 27
-CH₃ (isopentyl)22 - 24

Note: The predicted chemical shifts are estimations based on data from structurally similar compounds such as anisole, thioanisole (B89551), and their derivatives. Actual experimental values may vary.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, multidimensional NMR techniques are employed. nih.gov These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. libretexts.org For this compound, COSY would show correlations between adjacent aromatic protons, as well as between the protons within the iso-pentyloxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). researchgate.netyoutube.com This is crucial for assigning the signals of the protonated carbons in the aromatic ring and the aliphatic side chains.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings). rsc.org HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for confirming the connection between the iso-pentyloxy and methylthio groups and the phenyl ring. For instance, a correlation between the -OCH₂- protons and the C3 aromatic carbon would confirm the position of the ether linkage.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound with high confidence. nih.gov The exact mass of this compound can be calculated from the atomic masses of its constituent elements (Carbon, Hydrogen, Oxygen, and Sulfur). The HRMS data would confirm the molecular formula C₁₂H₁₈OS.

HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₈OS
Calculated Exact Mass 210.1078
Measured m/z (M+H)⁺ 211.1156

The fragmentation of this compound in the mass spectrometer would likely involve cleavage at the ether and thioether linkages. Common fragmentation pathways for aromatic ethers include the loss of the alkyl group and subsequent loss of carbon monoxide from the resulting phenoxy cation. echemi.compearson.com For thioethers, cleavage of the C-S bond is also a characteristic fragmentation pathway. brainly.com Analysis of these fragment ions in the mass spectrum provides further confirmation of the molecule's structure.

A specialized technique for the characterization of sulfides involves their selective oxidation to sulfoxides or sulfones prior to mass spectrometric analysis. This method enhances the polarity and ionization efficiency of the sulfur-containing compounds, facilitating their detection and identification, especially in complex mixtures. The oxidation of the sulfide group in this compound to a sulfoxide (B87167) would result in a mass increase of 16 amu (atomic mass units), which can be readily detected by mass spectrometry. This selective chemical derivatization provides an additional layer of confidence in the identification of the sulfide functionality.

Complementary Spectroscopic Methods (e.g., Infrared Spectroscopy in Sulfur Analysis)

Infrared (IR) spectroscopy is a valuable complementary technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. chegg.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic ring, the C-O ether linkage, the C-S thioether linkage, and the C-H bonds of the aliphatic groups. nist.govspectroscopyonline.com

Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 2960Strong
Aromatic C=C stretch1450 - 1600Medium
Asymmetric Ar-O-C stretch1200 - 1275Strong
Symmetric Ar-O-C stretch1020 - 1075Medium
C-S stretch600 - 800Weak to Medium

The presence of these characteristic bands in the IR spectrum would provide strong evidence for the proposed structure of this compound. The specific pattern of absorption in the "fingerprint region" (below 1500 cm⁻¹) would be unique to this compound. youtube.com

Computational and Theoretical Chemistry of Methyl 3 Iso Pentoxyphenyl Sulfide and Analogous Organosulfur Compounds

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the molecular-level characteristics of organosulfur compounds. chemaxon.comresearchgate.netnih.gov These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of moderate size, such as aryl thioethers.

The electronic structure of an aryl thioether like Methyl 3-iso-pentoxyphenyl sulfide (B99878) is defined by the interaction between the sulfur atom's lone pairs and the aromatic π-system. The carbon-sulfur (C–S) bond is known to be significantly weaker than the analogous carbon-oxygen (C–O) bond found in aryl ethers, a factor attributable to the larger size of the sulfur atom and the less effective overlap between carbon 2p and sulfur 3p orbitals. britannica.comnih.gov

DFT calculations allow for the precise determination of molecular geometry, bond lengths, bond angles, and dihedral angles. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the delocalization of sulfur's lone-pair electrons into the phenyl ring's antibonding orbitals, providing insight into the nature and strength of the aryl-sulfur bond. Adsorption energy calculations using DFT have been performed on various organosulfur compounds to understand their interaction with surfaces, such as Ag-TiO2 adsorbents, revealing that binding often occurs through the sulfur atom. researchgate.net These computational approaches can elucidate how substituents on the phenyl ring influence the electronic properties of the thioether linkage.

Table 1: Representative Calculated Electronic Properties for Aryl Thioethers

PropertyTypical Calculated Value/ObservationSignificance
C(aryl)-S Bond Length ~1.77 ÅReflects the overlap between carbon sp² and sulfur 3p orbitals.
C-S-C Bond Angle ~100-105°Indicates the geometry and steric environment around the sulfur atom.
Mulliken Charge on Sulfur Varies with substitutionShows the electron-donating or -withdrawing character of the sulfur atom.
HOMO-LUMO Gap ~4-5 eVRelates to the molecule's electronic excitability and chemical reactivity.

Note: The values in this table are representative and can vary based on the specific molecule, substituents, and the level of theory used in the calculation.

DFT calculations are highly effective in predicting spectroscopic data, which is crucial for structure verification and analysis. bohrium.com For organosulfur compounds, computational methods can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Methods like the Gauge-Including Atomic Orbital (GIAO) approach, coupled with DFT, are used to calculate ¹H and ¹³C NMR chemical shifts. chemaxon.com These predictions are valuable for assigning complex spectra and for studying conformational dynamics. chemaxon.com Studies have demonstrated the suitability of these methods for distinguishing between different oxidation states of sulfur, such as thioethers, sulfoxides, and sulfones. chemaxon.com While traditional DFT calculations provide good accuracy, recent advancements using machine learning (ML) models trained on large experimental datasets show even greater predictive power for ¹H NMR shifts, with mean absolute errors below 0.10 ppm. nih.gov

Calculations can also predict ³³S NMR chemical shifts, a specialized technique that provides direct information about the sulfur atom's chemical environment. acs.org Furthermore, by calculating the vibrational modes of the molecule, a theoretical IR spectrum can be generated. The predicted frequencies for C-S stretching, C-H bending, and aromatic ring vibrations can be compared with experimental spectra to confirm the structure and identify specific functional groups.

Table 2: Comparison of Experimental vs. Predicted ¹H NMR Chemical Shifts for a Thioanisole (B89551) Analogue

ProtonExperimental Shift (ppm)DFT-GIAO Predicted Shift (ppm)Deviation (ppm)
-SCH₃ 2.492.55+0.06
Ortho-H 7.257.31+0.06
Meta-H 7.187.22+0.04
Para-H 7.097.15+0.06

Note: This table presents hypothetical yet realistic data based on documented comparisons for analogous compounds to illustrate the predictive accuracy of DFT methods. chemaxon.comacademie-sciences.fr

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the complex reaction mechanisms involving organosulfur compounds. It allows researchers to map out potential energy surfaces, identify intermediates, and calculate the energetic barriers of reactions, providing insights that are often difficult to obtain through experiments alone. rsc.orgrsc.org

A key application of computational chemistry is the characterization of transition states (TS)—the highest energy points along a reaction coordinate. By locating the TS and performing frequency analysis (confirming a single imaginary frequency), the activation energy (Ea) for a specific reaction step can be calculated. This is critical for understanding reaction kinetics and selectivity.

For reactions involving aryl sulfides, such as synthesis or cleavage, DFT studies can trace the entire reaction pathway. For example, in the nickel-catalyzed hydrodesulfurization of aryl sulfides, computational studies have identified and compared different mechanistic pathways, such as a "ligandless" pathway versus a substrate-coordinated pathway. rsc.org These models calculate the free energies of intermediates and transition states, revealing the rate-determining step of the catalytic cycle. rsc.org Similarly, the mechanisms for the formation of aryl sulfides via transition-metal-catalyzed cross-coupling have been elucidated, detailing steps like oxidative addition and reductive elimination. acs.orgnih.govnih.gov

The reaction environment, particularly the solvent, can significantly influence reaction rates and outcomes. researchgate.net Computational models can account for these effects using implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. nih.gov Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding, albeit at a higher computational cost.

Studies on the thiol-ene reaction, a fundamental process for forming C-S bonds, have used the Solvation Model based on Density (SMD) to show that polar solvents can impact reaction kinetics. rsc.orgnih.gov For the redox properties of thioether radical cations, solvent effects have been quantitatively described using the Kamlet-Taft relationship, where the solvent's dipolarity/polarizability was found to be the dominant contributing factor. nih.gov

In the realm of catalysis, computational modeling helps in understanding how a catalyst functions. For heterogeneous catalysis, models can simulate the adsorption of reactants onto a catalyst surface and the subsequent surface reactions. researchgate.netcomsol.com For homogeneous catalysis, calculations can reveal how ligands coordinate to a metal center, influence its electronic properties, and modulate its catalytic activity in reactions like C-S bond formation or cleavage. rsc.orgacs.orgnih.govthieme-connect.de

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies for Aryl Thioether Scaffolds

QSAR and molecular docking are powerful computational techniques used in medicinal chemistry and materials science to correlate a compound's structure with its function or activity. nih.gov These methods are widely applied to aryl thioether scaffolds due to their prevalence in biologically active molecules and functional materials. taylorandfrancis.commdpi.com

QSAR models are mathematical equations that relate variations in the biological activity of a series of compounds to changes in their physicochemical properties, which are quantified by molecular descriptors. youtube.com These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). For a series of aryl thioether analogues, a QSAR study could identify which properties are crucial for a specific activity, such as enzyme inhibition or antifungal effects. nih.govnih.gov For instance, a 3D-QSAR model for 1,2,4-triazole-thioether compounds identified steric and electrostatic fields as key determinants of antifungal activity. nih.gov

Molecular docking predicts the preferred orientation of a ligand (like an aryl thioether) when bound to a macromolecular target, such as a protein or enzyme. nih.govresearchgate.net The process involves placing the ligand in the binding site of the target and calculating a "docking score," which estimates the binding affinity. This technique is invaluable for virtual screening of compound libraries and for understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the ligand-receptor complex. Docking studies on thiourea (B124793) derivatives have shown that substituents with polar characteristics, such as C=S and C=O groups, can form key interactions with target proteins. nih.gov For aryl thioether derivatives, docking can reveal how the sulfide moiety and its substituents interact with the amino acid residues in an active site, guiding the rational design of more potent and selective inhibitors. nih.gov

Table 3: Key QSAR Descriptors and Their Potential Impact on the Activity of Aryl Thioether Scaffolds

Descriptor ClassExample DescriptorPotential Interpretation in a QSAR Model
Electronic Partial Atomic Charge A positive coefficient might indicate that electron-withdrawing groups enhance activity by strengthening interactions.
Lipophilic LogP (Partition Coefficient) A positive correlation suggests that increased lipophilicity improves membrane permeability or hydrophobic binding.
Steric/Topological Molecular Surface Area Can indicate the optimal size for fitting into a binding pocket; may have a non-linear relationship with activity.
Quantum-Chemical LUMO Energy A negative coefficient could suggest that a lower-energy LUMO makes the molecule a better electron acceptor, facilitating a key interaction.

This table provides a generalized overview of how QSAR descriptors are interpreted in the context of structure-activity relationship studies. nih.govnih.gov

Descriptor-Based Approaches for Molecular Property Prediction

Descriptor-based approaches, particularly Quantitative Structure-Property Relationship (QSPR) models, are pivotal in predicting the physicochemical properties of chemical compounds, including organosulfur molecules. aalto.firesearchgate.net These models establish a mathematical relationship between the molecular descriptors of a compound and its properties. aalto.fi Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are calculated from its symbolic representation. arxiv.orgresearchgate.net

For organosulfur compounds, QSPR models have been successfully developed to predict critical properties such as critical temperature (Tc), critical pressure (Pc), critical volume (Vc), and acentric factor (ω). aalto.firesearchgate.net These models often employ a variety of descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors. The Enhanced Replacement Method (ERM) is one technique used for selecting the most relevant subset of variables for the model. aalto.fi Both linear models and non-linear models, such as those based on genetic programming (GP), have been proposed, with GP-based models often showing high coefficients of determination (R²) for various properties. aalto.fi

The development of foundation models in artificial intelligence, which are pre-trained on vast amounts of data, is a promising avenue for molecular property prediction. krellinst.org These models can be fine-tuned for specific applications with smaller datasets, which is advantageous in chemistry where experimental data can be scarce. krellinst.org One such model, CheMeleon, is a foundation model pre-trained on deterministic molecular descriptors and has shown strong performance in predicting a wide range of molecular properties. arxiv.orgresearchgate.net

Table 1: Examples of Molecular Descriptors Used in QSPR Studies of Organosulfur Compounds

Descriptor TypeExamples
Constitutional Molecular weight, Number of sulfur atoms, Number of aromatic rings
Topological Wiener index, Balaban index, Kier & Hall connectivity indices
Geometrical Molecular surface area, Molecular volume, Shadow indices
Quantum-Chemical Dipole moment, HOMO energy, LUMO energy, Mulliken charges

Ligand-Protein Interaction Modeling for Mechanistic Hypotheses

Understanding the interactions between small molecules and proteins is fundamental to elucidating biological mechanisms. For organosulfur compounds, computational modeling plays a crucial role in predicting and analyzing these interactions. acs.orgnih.govnih.govresearchgate.net The sulfur atom, with its unique electronic properties, can participate in various non-covalent interactions, including sulfur-π interactions, hydrogen bonds, and halogen bonds. acs.orgnih.govresearchgate.net

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor. nih.gov Studies on organosulfur compounds have utilized molecular docking to screen for potential interactions with various protein targets. nih.gov For instance, in the context of SARS-CoV-2, a range of organosulfur compounds were docked against multiple viral proteins to identify potential inhibitors. nih.gov Such studies often reveal key binding modes and interacting residues.

A significant aspect of sulfur's role in protein-ligand interactions is the phenomenon of σ-hole bonding, a non-covalent interaction involving the electropositive region on the extension of a covalent bond to the sulfur atom. acs.orgnih.govresearchgate.net Analysis of crystal structures from the Protein Data Bank (PDB) has shown that sulfur atoms in ligands frequently interact with Lewis bases in proteins, such as the oxygen and nitrogen atoms of the peptide backbone and side chains. acs.orgnih.govresearchgate.net These interactions are influenced by both steric and enthalpic factors. acs.orgnih.govresearchgate.net To better account for the anisotropic nature of sulfur in these interactions, specific scoring functions have been developed and incorporated into molecular docking programs like AutoDock Vina. acs.orgnih.govresearchgate.net

Computational studies on analogous compounds like methyl phenyl sulfide have employed quantum-chemical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to investigate their steric and electronic structures. pleiades.onlinepleiades.online These studies provide insights into the conformational preferences and electronic properties that govern intermolecular interactions. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in crystal structures, providing a detailed picture of the interactions driving molecular packing. nih.gov

For Methyl 3-iso-pentoxyphenyl sulfide, ligand-protein interaction modeling could be used to generate hypotheses about its potential biological targets and mechanisms of action. By docking the molecule into the binding sites of various proteins, it would be possible to predict its binding affinity and identify key interactions. The presence of the sulfide linkage and the phenyl and iso-pentoxy groups offers multiple possibilities for interactions such as hydrophobic interactions, π-stacking, and sulfur-aromatic interactions.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Interaction TypePotential Interacting Group on the LigandPotential Interacting Residues in a Protein
Hydrophobic Interactions iso-pentyl group, methyl group, phenyl ringAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine
π-Stacking Phenyl ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Sulfur-Aromatic Interactions Sulfide (sulfur atom)Phenylalanine, Tyrosine, Tryptophan
C-H···π Interactions C-H bonds of the iso-pentyl and methyl groupsPhenylalanine, Tyrosine, Tryptophan
van der Waals Interactions Entire moleculeAll amino acid residues

Reactivity and Mechanistic Transformations of Aryl Alkyl Thioethers

Oxidation Reactions: Formation of Sulfoxides and Sulfones

The oxidation of aryl alkyl thioethers such as Methyl 3-isopentyloxyphenyl sulfide (B99878) represents a fundamental transformation, yielding sulfoxides and, upon further oxidation, sulfones. These oxidized products are valuable intermediates in organic synthesis. The sulfur atom in the thioether is readily oxidized due to its lone pairs of electrons, and the chemoselectivity of the reaction can often be controlled to favor either the sulfoxide (B87167) or the sulfone. acs.orgmasterorganicchemistry.com

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the outcome. For instance, mild oxidants tend to produce sulfoxides, while stronger oxidants or harsher conditions lead to the formation of sulfones. masterorganicchemistry.com

The selective oxidation of thioethers to either sulfoxides or sulfones is a well-developed area of synthetic chemistry. acs.org For the synthesis of sulfoxides, reagents such as hydrogen peroxide in the presence of a catalyst like Sc(OTf)₃ have proven effective for the mono-oxidation of alkyl-aryl sulfides. organic-chemistry.org Another approach involves the use of organic ligand-modified polyoxomolybdates, which have shown high efficiency in converting methyl phenyl sulfides to sulfoxides with high selectivity. rsc.org The reaction temperature can also be a critical factor in controlling selectivity, with lower temperatures often favoring the formation of sulfoxides. acs.org

For the synthesis of sulfones, stronger oxidizing agents or different catalytic systems are typically required. Niobium carbide, for example, has been shown to efficiently catalyze the oxidation of thioethers to sulfones using 30% hydrogen peroxide, whereas tantalum carbide under similar conditions favors sulfoxide formation. organic-chemistry.org The use of O₂/air as the terminal oxidant at elevated temperatures can also drive the reaction towards the formation of aryl sulfones. acs.org

A summary of selective oxidation methods is presented in the table below:

Oxidant/CatalystProductSelectivityReference
H₂O₂ / Sc(OTf)₃SulfoxideHigh for mono-oxidation organic-chemistry.org
Organic ligand-modified polyoxomolybdatesSulfoxide98% selectivity rsc.org
H₂O₂ / Tantalum carbideSulfoxideHigh organic-chemistry.org
H₂O₂ / Niobium carbideSulfoneHigh organic-chemistry.org
O₂/Air (elevated temp.)SulfoneHigh acs.org

Photocatalytic methods offer a green and efficient alternative for the oxidation of aryl alkyl thioethers. These reactions often proceed under mild conditions, using visible light as the energy source. rsc.org One common mechanism involves a photocatalytic single electron-transfer (SET) process. rsc.org For example, a Ru-based photocatalyst, upon excitation with visible light, can abstract an electron from the thioether, forming a sulfide radical cation. This radical cation then reacts with a reactive oxygen species, such as superoxide (B77818) ion, generated in the reaction mixture, to ultimately yield the sulfoxide with high selectivity. rsc.org

Another approach utilizes metal-free photocatalysts, such as anthraquinone (B42736) derivatives. In the presence of a protic solvent like methanol (B129727) and under aerobic conditions, irradiation with visible light can efficiently oxidize aryl alkyl sulfides to the corresponding sulfoxides. rsc.org These photocatalytic methods are often characterized by their high selectivity for sulfoxide formation and their environmentally benign nature. rsc.org

Carbon-Sulfur Bond Cleavage and Metathesis Reactions

The carbon-sulfur bond in aryl alkyl thioethers, while generally stable, can be cleaved under specific catalytic conditions. This reactivity opens up pathways for the synthesis of new molecules and the modification of existing ones.

The cleavage of the C-S bond in thioethers is a significant challenge in synthetic chemistry. rsc.org Recent advancements have demonstrated that electrochemical methods can achieve regioselective cleavage of the C(sp³)–S bond of alkyl aryl thioethers under mild conditions. This electro-oxidative approach leads to the formation of aldehydes or ketones from the alkyl fragment and sulfinates from the arylthio fragment, allowing for the simultaneous utilization of both parts of the original molecule. rsc.org

Transition-metal catalysis has also been employed for C-S bond activation. For instance, a palladium-catalyzed reaction of thiophenes with alkynes has been developed that proceeds via both C-H and C-S bond activation. nih.gov In the context of aryl alkyl thioethers, metal-free methods have also been reported. For example, N-chlorosuccinimide (NCS) can mediate the C(sp³)–S bond cleavage of thioethers to selectively produce aryl aldehydes and dithioacetals. mdpi.com

Aryl thioether metathesis is a powerful transformation that allows for the exchange of aryl groups between two different thioethers. This reaction is typically catalyzed by nickel complexes. A notable example is the use of a nickel catalyst with 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) as a ligand, which promotes the metathesis of a broad range of functionalized aryl thioethers. nih.govnih.gov This method is highly functional-group-tolerant and can be used for both inter- and intramolecular reactions, including the synthesis of macrocycles. nih.govnih.gov The mechanism is believed to involve a reversible Ni(0)/Ni(II) catalytic cycle. nih.gov

Furthermore, a nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers has been developed. organic-chemistry.orgacs.org This reaction, also utilizing a nickel/dcype system, allows for the interconversion of these two important functional groups without the need for toxic cyanide or thiol reagents. organic-chemistry.org

Other Functional Group Interconversions Involving the Thioether Moiety

The thioether group in aryl alkyl thioethers can participate in various other functional group interconversions, expanding its synthetic utility. solubilityofthings.comvanderbilt.edu For example, the sulfur atom can be used to direct ortho-lithiation, allowing for the introduction of substituents on the aromatic ring adjacent to the thioether.

Environmental Behavior and Transformation Pathways of Aryl Alkyl Thioethers

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Aryl alkyl thioethers can undergo degradation in the environment through non-biological processes such as hydrolysis and photolysis.

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of aryl alkyl thioethers to hydrolysis is influenced by the specific nature of the aryl and alkyl groups. For instance, studies on model alkyl and aryl thioalkanoates have provided insights into their hydrolysis rates. nih.govresearchgate.netharvard.edu For S-methyl thioacetate (B1230152), a simple alkyl thioester, the rate constants for acid-mediated, base-mediated, and pH-independent hydrolysis have been determined. nih.govresearchgate.net At a neutral pH of 7 and a temperature of 23°C, the half-life for the hydrolysis of S-methyl thioacetate is 155 days, indicating a relatively slow degradation process under these conditions. nih.govresearchgate.net The rate of hydrolysis can be influenced by pH, with some studies indicating an inhibition of the reaction under acidic conditions. researchgate.net The presence of a neighboring sulfur atom can significantly accelerate the hydrolysis of certain thioethers, a phenomenon known as neighboring group participation. masterorganicchemistry.comstackexchange.com

Photolysis:

Photolysis is the decomposition of molecules by light. Aromatic sulfur-containing molecules, including aryl alkyl thioethers, can undergo photolysis. acs.org The absorption of light, particularly in the ultraviolet spectrum, can lead to the excitation of electrons and the subsequent cleavage of chemical bonds. For aryl alkyl thioethers, this can result in the formation of aryl and alkyl radicals. nih.govresearchgate.netchemrxiv.org The specific products of photolysis will depend on the structure of the compound and the environmental conditions.

Biotic Transformations (e.g., Microbial Metabolism)

Microorganisms play a significant role in the breakdown of organic compounds in the environment. The biotic transformations of aryl alkyl thioethers are primarily driven by microbial metabolism, which can involve both oxidative and reductive processes.

Oxidative and Reductive Biotransformations

Oxidative Biotransformations:

The sulfur atom in aryl alkyl thioethers is susceptible to oxidation by microbial enzymes. This can lead to the formation of sulfoxides and subsequently sulfones. masterorganicchemistry.com The oxidation of thioethers to sulfoxides is a common and important reaction in both chemical synthesis and biological systems. rsc.org For example, the oxidation of methyl phenyl sulfides can be efficiently catalyzed to produce sulfoxides. rsc.org In some cases, the resulting thioethers from the biotransformation of other compounds can undergo further autoxidation. nih.gov

Reductive Biotransformations:

Reductive transformations of aryl alkyl thioethers are also possible, particularly under anaerobic conditions. These reactions can involve the cleavage of the carbon-sulfur bond. researchgate.netchemrxiv.orgnih.govchemrxiv.org Studies have shown that aryl alkyl thioethers can act as precursors for alkyl radicals under electroreductive conditions, leading to desulfurative C-H and C-C bond formation. researchgate.netchemrxiv.orgnih.govchemrxiv.org Microbiological reductive sulfidation has also been observed, where carbonyl compounds are transformed into thiols by sulfate-respiring bacteria. nih.gov

Identification of Environmental Metabolites

The transformation of aryl alkyl thioethers in the environment leads to the formation of various metabolites. The identification of these metabolites is crucial for understanding the complete degradation pathway and assessing any potential risks associated with the breakdown products.

Common environmental metabolites of aryl alkyl thioethers resulting from oxidative processes include the corresponding sulfoxides and sulfones. masterorganicchemistry.com Reductive processes can lead to the formation of alkanes and other desulfurized products. researchgate.netchemrxiv.orgnih.gov The degradation of more complex molecules containing aryl alkyl thioether moieties, such as alkylphenol ethoxylates, can result in a range of metabolites that are considered endocrine disruptors. nih.govresearchgate.net The specific metabolites formed will depend on the parent compound and the specific microbial communities and environmental conditions present. mdpi.com

Synthetic Applications and Functional Material Precursors Based on Aryl Alkyl Thioether Motifs

Role as Building Blocks and Intermediates in Complex Organic Synthesis

Aryl alkyl thioethers are versatile intermediates in organic synthesis. The sulfur atom can be oxidized to sulfoxides and sulfones, which are valuable functional groups in their own right and can also act as leaving groups in substitution reactions. The aryl ring can undergo electrophilic substitution, and the alkyl group can be functionalized, making these compounds valuable synthons.

While specific reactions involving Methyl 3-iso-pentoxyphenyl sulfide (B99878) are not extensively documented, general synthetic routes for analogous thioanisoles are well-established. These typically involve the methylation of the corresponding thiophenol. For instance, the reaction of a thiophenol with a methylating agent like methyl iodide in the presence of a base is a common method for synthesizing thioanisoles. rsc.orgwikipedia.org

The presence of the iso-pentyloxy group at the meta-position of Methyl 3-iso-pentoxyphenyl sulfide can influence its reactivity. This electron-donating group can direct electrophilic aromatic substitution to the ortho and para positions relative to it. Furthermore, the thioether moiety itself can be manipulated. For example, alkyllithium reagents can deprotonate the methyl group of thioanisole (B89551) to form a potent nucleophile, which can then be used to build more complex molecular structures. wikipedia.org Oxidation of the sulfide to a sulfoxide (B87167) or sulfone introduces further synthetic handles for carbon-carbon bond formation or for use in asymmetric synthesis. researchgate.net

Advanced Applications in Materials Science (e.g., Polymer Chemistry, Photoinitiators)

The structural features of this compound suggest its potential as a monomer or precursor in the synthesis of advanced functional materials.

Polymer Chemistry:

Aryl thioether linkages are known to impart excellent thermal and chemical stability to polymers. Poly(phenylene sulfide) (PPS), a high-performance thermoplastic, is a prime example of a polymer built from aryl thioether units. nih.gov It is conceivable that this compound could serve as a monomer or a comonomer in the synthesis of novel poly(aryl thioether)s. The iso-pentyloxy side chain would be expected to enhance the solubility and processability of the resulting polymers while also potentially influencing their final properties, such as their glass transition temperature and mechanical characteristics. The synthesis of such polymers could potentially be achieved through methods like palladium-catalyzed C–S coupling reactions. nih.gov

Photoinitiators:

Aromatic compounds containing alkoxy groups have been investigated as components of photoinitiators for cationic polymerization. researchgate.net While direct evidence for this compound is lacking, related diphenyl sulfide derivatives have been shown to function as effective photoinitiators. google.com The mechanism often involves the photolytic generation of a reactive species that can initiate the polymerization of monomers like epoxides. The presence of the electron-donating iso-pentyloxy group in this compound could potentially tune the absorption characteristics and efficiency of such a photoinitiator system.

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing methyl 3-iso-pentoxyphenyl sulfide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or thiol-etherification reactions. For SNAr, the iso-pentoxy group acts as an electron-donating substituent, enhancing the electrophilicity of the aromatic ring. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates by stabilizing transition states .
  • Temperature : Elevated temperatures (80–120°C) accelerate substitution but may require inert atmospheres to prevent oxidation of the sulfide moiety.
  • Stoichiometry : A 1.2–1.5 molar excess of methylthiolate ensures complete conversion, monitored via HPLC or GC-MS .
    Data Table :
ParameterOptimal RangeMonitoring Method
SolventDMFPolarity index (δ=40.1)
Temperature100°CThermocouple feedback
Reaction Time12–18 hoursTLC (Rf=0.3 in hexane:EtOAc)

Q. Advanced: How can computational modeling predict the regioselectivity of sulfide oxidation in this compound?

Answer:
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to identify reactive sites. For example:

  • HOMO-LUMO gaps : Lower energy gaps at the sulfur atom correlate with higher oxidation susceptibility .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with oxidizing agents (e.g., H2O2) or enzymes (e.g., monooxygenases), predicting sulfoxide/sulfone formation .
    Key Finding : The iso-pentoxy group’s steric bulk reduces accessibility to the sulfur atom, favoring sulfoxide over sulfone formation under mild conditions (e.g., 30°C, pH 7.4) .

Q. Basic: What analytical techniques are most reliable for quantifying this compound and its oxidation products?

Answer:

  • HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients resolve sulfide, sulfoxide, and sulfone. Detection at 254 nm (aromatic π→π* transitions) provides sensitivity down to 0.1 µg/mL .
  • GC-MS : Derivatization with BSTFA enhances volatility. Electron ionization (EI) at 70 eV generates diagnostic fragments (e.g., m/z 109 for methylthio groups) .
    Stability Note : Samples require immediate acidification (pH <2 with HCl) to prevent sulfide oxidation during storage .

Q. Advanced: How do heterogeneous catalysts influence the enantioselective oxidation of this compound?

Answer:
Chiral vanadate catalysts (e.g., M(C6H16N3)2(VO3)4) induce asymmetry via ligand-accelerated catalysis. Key factors:

  • Catalyst loading : 5 mol% achieves >90% conversion with 85% ee in H2O2-driven oxidations .
  • Solvent effects : Ethanol enhances enantioselectivity by stabilizing transition-state hydrogen bonds .
    Comparison Table (Catalyst Efficiency):
Catalyst TypeConversion (%)ee (%)Reference
Fe3O4@SiO2@A-TT-Pd98N/A
Chiral Co(II) vanadate9285

Q. Basic: What precautions are critical for preserving this compound in aqueous samples?

Answer:

  • Field preservation : Add 1% (w/v) zinc acetate immediately post-collection to precipitate sulfide as ZnS, inhibiting oxidation .
  • Storage : Acidify to pH 2–3 with HCl and store at 4°C in amber vials to minimize photodegradation.
    Stability Data :
ConditionDegradation (%) at 7 Days
pH 7, room temperature45%
pH 2, 4°C<5%

Q. Advanced: What mechanistic insights explain contradictory data in sulfide oxidation kinetics under varying pH conditions?

Answer:
Contradictions arise from pH-dependent speciation of oxidizing agents (e.g., H2O2 ↔ HO2− + H+). At pH >8:

  • Nucleophilic pathway : HO2− attacks sulfur, favoring sulfone.
  • Electrophilic pathway : H2O2 protonation at low pH (<4) generates electrophilic intermediates, accelerating over-oxidation .
    Kinetic Model :
    Rate=k[H2O2][Sulfide]1\text{Rate} = k[\text{H}_2\text{O}_2][\text{Sulfide}]^1
    Validated via stopped-flow spectroscopy under pseudo-first-order conditions .

Q. Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

  • Elemental analysis : Confirm %C, %H, and %S within ±0.3% of theoretical values.
  • NMR spectroscopy : 1H NMR (CDCl3) should show a singlet for SCH3 at δ 2.1 ppm and aromatic protons as a multiplet (δ 6.8–7.2 ppm) .
    Purity Threshold : >98% by HPLC for pharmacological studies .

Q. Advanced: What role do non-covalent interactions play in enzyme-mediated enantioselective sulfoxidation of this compound?

Answer:
Monooxygenases (e.g., HAPMOPf) use π-π stacking (e.g., V544 with the phenyl ring) and hydrophobic interactions (e.g., R440 with the methyl group) to orient the substrate. The FAD peroxy-anion oxygen attacks sulfur at a 3.2 Å distance, dictating stereochemistry .
Key Insight : Mutating V544 to alanine reduces enantioselectivity from 90% to 30%, confirming critical π-π interactions .

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